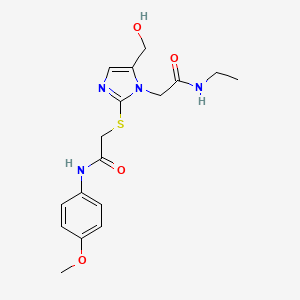

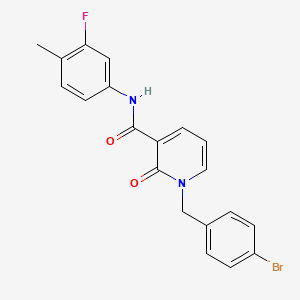

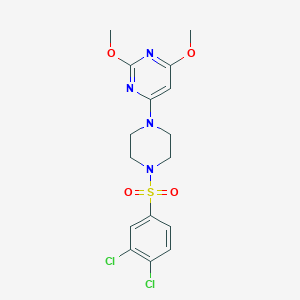

![molecular formula C19H15F3N2O3 B2508379 N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 1251710-11-8](/img/structure/B2508379.png)

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include quinoline derivatives with various functional groups. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The provided papers do not directly discuss this compound but offer insights into similar quinoline derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including the use of trifluoroacetyl groups as surrogates in Passerini- and Ugi-type reactions, as reported in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . Additionally, the synthesis of benzamide derivatives with quinoline and benzo[d]imidazole moieties has been achieved, which involves the reaction of these compounds with nickel salts to form nickel complexes . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the molecular structures of nickel complexes derived from quinoline and benzamide were determined using single-crystal X-ray diffraction . Similarly, polymorphs of a related compound, 4-nitro-N-(quinolin-8-yl)benzamide, were characterized, revealing different packing patterns and hydrogen bonding interactions . These findings suggest that the molecular structure of "this compound" could also exhibit polymorphism and specific intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides leads to the synthesis of chromenes, which can be further transformed into hydroxybenzylated heterocycles . This indicates that the compound may also undergo similar reactions, potentially leading to a variety of products with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystalline properties, which are influenced by their molecular packing and hydrogen bonding . Additionally, the thermal stability of different polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that such compounds can have varying degrees of stability . These insights suggest that "this compound" may also display distinct physical properties that could be characterized using similar analytical techniques.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide and its derivatives have been explored for various applications in scientific research. One study discusses polymorphic modifications of a related compound, highlighting its potential as a new hypertension remedy due to its strong diuretic properties. Two polymorphic forms were identified, with differences in molecular organization and crystal packing, suggesting diverse functional applications and stability profiles which could be relevant for drug development processes (Shishkina et al., 2018).

Antimicrobial Activity

Another area of application is in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. A study described the synthesis of derivatives starting with a related quinoline compound, leading to compounds that exhibited significant antibacterial and antifungal activities. This suggests that this compound derivatives could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents (Holla et al., 2006).

Catalytic Applications in Asymmetric Hydrogenation

The compound has also been implicated in research focusing on catalytic applications. A study on rigid P-chiral phosphine ligands, which could be synthesized from related quinoline compounds, demonstrated their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial for the efficient preparation of chiral pharmaceutical ingredients, highlighting the compound’s potential role in the synthesis of enantioselective catalysts (Imamoto et al., 2012).

Antimicrobial and Chemotherapeutic Potential

Further, the compound's derivatives have been evaluated for their antimicrobial activity, with some showing remarkable efficacy against specific Candida species. This positions such derivatives as promising leads in the search for new antimicrobial agents, particularly against fungal pathogens (Mohsen et al., 2014).

Novel Mechanisms in C-H Oxidation

Additionally, research into copper(II)-mediated C-H oxidation presented different outcomes based on reaction conditions when using a related benzamide quinoline compound. This study provides insights into divergent, condition-dependent mechanisms for C-H oxidation, which is valuable for synthetic chemistry and the development of more efficient and selective oxidation processes (Suess et al., 2013).

properties

IUPAC Name |

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-27-10-11-8-17(25)24-16-9-12(6-7-13(11)16)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYTHLOKXJBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

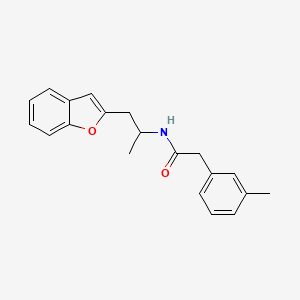

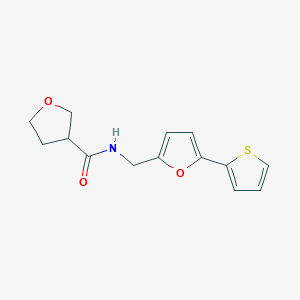

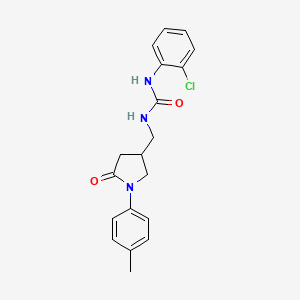

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

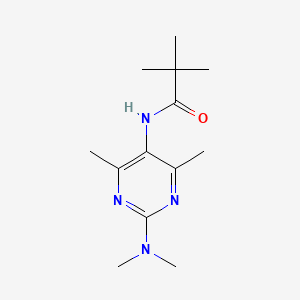

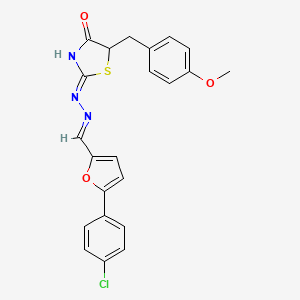

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

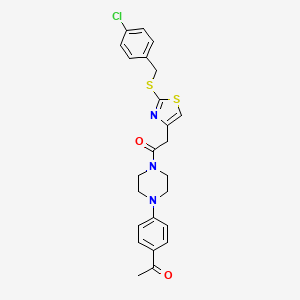

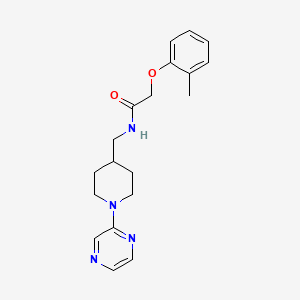

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)